molecular formula C14H22N4O4S B2760759 4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine CAS No. 2097897-60-2

4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine

Cat. No. B2760759
CAS RN: 2097897-60-2
M. Wt: 342.41
InChI Key: GDQKHYGYNNOUIZ-UHFFFAOYSA-N
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Description

This compound is a derivative of morpholine and piperidine . It has been used as a reactant for the synthesis of selective adenosine A2A receptor antagonists .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . The synthetic sequence commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .


Physical And Chemical Properties Analysis

The empirical formula of a related compound, 4-(4-Piperidinyl)morpholine, is C9H18N2O and its molecular weight is 170.25 .

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

Hydrogen bonding and structural analysis of compounds involving morpholine derivatives, including 4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine, have been extensively studied. Such compounds are part of proton-transfer complexes with notable hydrogen-bonding patterns and structural features. These studies highlight the importance of morpholine and similar nitrogenous compounds in forming stable molecular structures through hydrogen bonding, which is crucial in various chemical and pharmaceutical applications (Smith, Wermuth, & Sagatys, 2011).

Ionic Liquid Crystals

The creation of ionic liquid crystals using morpholinium cations signifies another research avenue. These compounds exhibit rich mesomorphic behavior, highlighting the versatility of morpholine derivatives in materials science, particularly in the development of new liquid crystal displays and other electronic devices (Lava, Binnemans, & Cardinaels, 2009).

Antibacterial Applications

The modification of the antibiotic activity against multidrug-resistant strains by compounds such as 4-(Phenylsulfonyl) morpholine is an area of significant interest. This research demonstrates the potential of morpholine derivatives in enhancing the efficacy of existing antibiotics against resistant bacteria, an increasingly crucial area in the fight against antibiotic resistance (Oliveira et al., 2015).

Drug Metabolism and Pharmacokinetics

Studies on the metabolic fate of synthetic cannabinoid receptor agonists containing morpholine and piperidine structures provide insights into drug metabolism and pharmacokinetics. These investigations help in understanding how such compounds are processed in the body, aiding in the design of more effective and safer pharmaceutical agents (Richter et al., 2022).

Coordination Chemistry

The synthesis and characterization of dithiocarbamate complexes with morpholine derivatives underscore the relevance of these compounds in coordination chemistry. Such studies facilitate the development of new materials with potential applications in catalysis, magnetic materials, and more (Preti, Tosi, & Zannini, 1980).

properties

IUPAC Name

4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-12-15-5-2-14(16-12)22-13-3-6-17(7-4-13)23(19,20)18-8-10-21-11-9-18/h2,5,13H,3-4,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQKHYGYNNOUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine

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